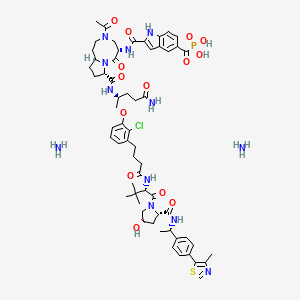

KT-333 diammonium

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C60H80ClN12O14PS |

|---|---|

Molekulargewicht |

1291.8 g/mol |

IUPAC-Name |

[2-[[(5S,8S,10aR)-3-acetyl-8-[[(2S)-5-amino-1-[2-chloro-3-[4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutyl]phenoxy]-5-oxopentan-2-yl]carbamoyl]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocin-5-yl]carbamoyl]-1H-indole-5-carbonyl]phosphonic acid;azane |

InChI |

InChI=1S/C60H74ClN10O14PS.2H3N/c1-32(35-13-15-37(16-14-35)52-33(2)63-31-87-52)64-56(78)47-27-42(73)28-70(47)58(80)53(60(4,5)6)68-50(75)12-8-10-36-9-7-11-48(51(36)61)85-30-40(18-22-49(62)74)65-55(77)46-21-19-41-23-24-69(34(3)72)29-45(57(79)71(41)46)67-54(76)44-26-39-25-38(17-20-43(39)66-44)59(81)86(82,83)84;;/h7,9,11,13-17,20,25-26,31-32,40-42,45-47,53,66,73H,8,10,12,18-19,21-24,27-30H2,1-6H3,(H2,62,74)(H,64,78)(H,65,77)(H,67,76)(H,68,75)(H2,82,83,84);2*1H3/t32-,40-,41+,42+,45-,46-,47-,53+;;/m0../s1 |

InChI-Schlüssel |

FEODGDBQCTXXNN-RITZDGLESA-N |

Isomerische SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCC4=C(C(=CC=C4)OC[C@H](CCC(=O)N)NC(=O)[C@@H]5CC[C@H]6N5C(=O)[C@H](CN(CC6)C(=O)C)NC(=O)C7=CC8=C(N7)C=CC(=C8)C(=O)P(=O)(O)O)Cl)O.N.N |

Kanonische SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCC4=C(C(=CC=C4)OCC(CCC(=O)N)NC(=O)C5CCC6N5C(=O)C(CN(CC6)C(=O)C)NC(=O)C7=CC8=C(N7)C=CC(=C8)C(=O)P(=O)(O)O)Cl)O.N.N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to KT-333: A First-in-Class STAT3 Degrader

For Researchers, Scientists, and Drug Development Professionals

Introduction

KT-333 is a pioneering, first-in-class heterobifunctional small molecule designed to selectively target and degrade Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] As a transcription factor often implicated in oncogenesis, STAT3 has long been considered an "undruggable" target.[3] KT-333 represents a significant advancement in the field of targeted protein degradation, offering a novel therapeutic strategy for a range of STAT3-dependent hematological malignancies and solid tumors.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical and clinical data of KT-333. Detailed experimental protocols for key assays are also provided to facilitate further research and development.

Chemical Structure and Properties

KT-333 is a proteolysis-targeting chimera (PROTAC) that potently and selectively recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the STAT3 protein, leading to its ubiquitination and subsequent degradation by the proteasome.[4][5]

| Property | Value | Reference |

| Chemical Formula | C60H74ClN10O14PS | |

| Molecular Weight | 1257.78 g/mol | |

| CAS Number | 2502186-79-8 | |

| Appearance | White to off-white solid | |

| Synonyms | Lirodegimod | [6] |

Biological and Pharmacological Properties

KT-333 has demonstrated potent and selective degradation of STAT3 in a variety of preclinical models, leading to significant anti-tumor activity.

In Vitro Activity

| Assay | Cell Line | Value | Reference |

| STAT3 Degradation (DC50) | Anaplastic T-cell Lymphoma (ALCL) lines | 2.5 - 11.8 nM | |

| Growth Inhibition (GI50) | Multiple ALCL cell lines | 8.1 - 57.4 nM | [4] |

| Apoptosis Induction | SU-DHL-1 | Induces caspase 3/7 activity | [4] |

In Vivo Activity

| Model | Dosing | Key Outcomes | Reference |

| SU-DHL-1 Xenograft (mice) | 5, 10, 15, 45 mg/kg, i.v., once a week for two weeks | 79.9% Tumor Growth Inhibition (TGI) at 5 mg/kg; Complete tumor regression at 10, 15, and 45 mg/kg. | [7] |

| SUP-M2 Xenograft (mice) | 10, 20, 30 mg/kg, i.v., once a week for two weeks | 83.8% TGI at 10 mg/kg; Complete tumor regression at 20 and 30 mg/kg. | [4] |

Mechanism of Action

KT-333 functions as a molecular bridge, simultaneously binding to STAT3 and the VHL E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin from the E3 ligase to STAT3, marking it for degradation by the 26S proteasome. The degradation of STAT3 leads to the downregulation of its target genes, resulting in cell cycle arrest and apoptosis in STAT3-dependent cancer cells.[4][6]

Clinical Development

KT-333 is currently being evaluated in a Phase 1 clinical trial (NCT05225584) for the treatment of relapsed/refractory lymphomas, large granular lymphocytic leukemia, and solid tumors.[8] The study is assessing the safety, tolerability, pharmacokinetics, and pharmacodynamics of KT-333. Preliminary data from the trial have shown evidence of STAT3 degradation in patients, along with early signs of anti-tumor activity.[7]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of KT-333.

Western Blotting for STAT3 Degradation

Protocol:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of KT-333 or vehicle control for the desired time points (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against STAT3 overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize STAT3 levels to a loading control (e.g., GAPDH or β-actin).

Cell Viability Assay (CellTiter-Glo®)

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of KT-333 for 72 hours.

-

Assay Procedure: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well, mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Measurement: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal and measure luminescence using a plate reader.

-

Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI50) from the dose-response curve.

Apoptosis Assay (Caspase-Glo® 3/7)

-

Cell Treatment: Seed and treat cells with KT-333 as described for the cell viability assay.

-

Reagent Addition: After the treatment period, add Caspase-Glo® 3/7 reagent to each well of the 96-well plate.

-

Incubation and Measurement: Mix the contents by shaking and incubate at room temperature for 1-2 hours. Measure the luminescence, which is proportional to the amount of caspase-3 and -7 activity.

In Vivo Xenograft Study

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., SU-DHL-1) into the flank of immunocompromised mice (e.g., NOD-SCID).

-

Tumor Growth: Monitor tumor growth by measuring tumor volume with calipers.

-

Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer KT-333 or vehicle intravenously according to the desired dosing schedule.

-

Monitoring: Monitor tumor volume and body weight throughout the study.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).

Conclusion

KT-333 is a promising, first-in-class STAT3 degrader with a novel mechanism of action and compelling preclinical anti-tumor activity. The ongoing clinical evaluation will further elucidate its therapeutic potential in various STAT3-driven malignancies. The information and protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working on targeted protein degradation and novel cancer therapeutics.

References

- 1. Caspase-Glo® 3/7 3D Assay Technical Manual [worldwide.promega.com]

- 2. A Beginner’s Guide to Analysis of RNA Sequencing Data - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bioconductor.statistik.tu-dortmund.de [bioconductor.statistik.tu-dortmund.de]

- 4. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 5. An Easily Expandable Multi-Drug LC-MS Assay for the Simultaneous Quantification of 57 Oral Antitumor Drugs in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CellTiter-Glo (CTG) cell viability assay [bio-protocol.org]

- 7. promega.com [promega.com]

- 8. 2.4. RNA-Seq, Ingenuity Pathway Analyses and Statistical Analyses [bio-protocol.org]

The Central Role of the Von Hippel-Lindau (VHL) E3 Ligase in the Function of KT-333, a First-in-Class STAT3 Degrader

Audience: Researchers, scientists, and drug development professionals.

Abstract: KT-333 is a first-in-class heterobifunctional small molecule designed to induce the targeted degradation of Signal Transducer and Activator of Transcription 3 (STAT3), a previously "undruggable" transcription factor implicated in numerous malignancies. This technical guide elucidates the critical role of the Von Hippel-Lindau (VHL) E3 ubiquitin ligase in the mechanism of action of KT-333. By hijacking the endogenous ubiquitin-proteasome system, KT-333 effectively eliminates STAT3 protein, leading to potent anti-tumor activity. This document details the molecular interactions, presents key preclinical and clinical data, outlines relevant experimental methodologies, and provides visual representations of the core mechanisms.

Introduction to Targeted Protein Degradation and KT-333

Targeted Protein Degradation (TPD) is a therapeutic strategy that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins.[1][2][3] Unlike traditional inhibitors that block a protein's function, degraders physically remove the protein. Proteolysis-targeting chimeras (PROTACs) are the most prominent class of TPD molecules. These are heterobifunctional molecules with two distinct heads connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3][4]

KT-333 is a PROTAC specifically designed to degrade STAT3.[5][6][7] Aberrant STAT3 activation is a driver in many cancers, including hematologic malignancies and solid tumors, where it regulates genes involved in cell proliferation, survival, and immune evasion.[2][5][6] KT-333 bridges STAT3 to the VHL E3 ligase, initiating the process of targeted degradation.[8][9]

The VHL E3 Ligase: The Hijacked Machinery

The Von Hippel-Lindau (VHL) protein is the substrate-recognition component of the VHL E3 ubiquitin ligase complex.[10][11][12] In its natural physiological role, the VHL complex recognizes and binds to the alpha-subunits of hypoxia-inducible factors (HIFs) under normal oxygen conditions (normoxia).[11] This recognition triggers the polyubiquitination of HIF-α, marking it for destruction by the 26S proteasome.[11][12] VHL is widely expressed across various tissues, making it an effective and reliable E3 ligase to recruit for TPD applications.[4]

Core Mechanism: VHL-Mediated Degradation of STAT3 by KT-333

The function of KT-333 is fundamentally dependent on its ability to recruit the VHL E3 ligase. The process unfolds in a catalytic cycle:

-

Ternary Complex Formation: KT-333, being a heterobifunctional molecule, simultaneously binds to STAT3 and the VHL E3 ligase complex.[6][13][14] This action brings the target protein (STAT3) and the E3 ligase into close proximity, forming a key intermediate known as the STAT3-KT-333-VHL ternary complex.[13][14]

-

Optimal E3 Ligase Pairing: The selection of VHL was a deliberate design choice. Studies comparing VHL-based and Cereblon (CRBN)-based STAT3 degraders found that VHL-based molecules like KT-333 exhibited increased potency and more consistent STAT3 degradation across multiple cancer cell lines.[13][14] High-resolution cryo-electron microscopy has confirmed that KT-333 induces a stable, native-like ternary complex with favorable protein-protein interactions between STAT3 and VHL.[13][14][15] The linker region of KT-333 is buried in a novel pocket between VHL and STAT3, contributing to the high stability and cooperativity of the complex.[15]

-

Ubiquitination: Once the ternary complex is formed, the VHL E3 ligase transfers ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to specific lysine residues on the surface of the STAT3 protein.[6][13] Proteomics analysis has revealed that KT-333 induces rapid and precise ubiquitination on specific STAT3 lysines, such as K707 and K709.[15]

-

Proteasomal Degradation: The polyubiquitin chain acts as a recognition signal for the 26S proteasome.[6] The proteasome then unfolds and degrades the tagged STAT3 protein into small peptides, effectively eliminating it from the cell. KT-333, having completed its task, is then released and can recruit another STAT3 molecule, acting in a catalytic manner.

Downstream Signaling Consequences of STAT3 Degradation

By eliminating STAT3, KT-333 effectively shuts down its downstream signaling pathways. In clinical and preclinical studies, STAT3 degradation leads to:

-

Reduction of pSTAT3 and STAT3 Target Genes: A substantial reduction in phosphorylated STAT3 (pSTAT3) and canonical STAT3 target genes, such as SOCS3, is observed.[16][17][18]

-

Induction of Apoptosis: The loss of STAT3, a key survival signal for many cancer cells, leads to cell cycle arrest and apoptosis (programmed cell death).[5][13][15]

-

Favorable Immunomodulation: Treatment with KT-333 results in the induction of Interferon-gamma (IFNγ) and IFNγ-stimulated genes, including the chemokines CXCL9 and CXCL10, within the tumor microenvironment.[16][17] This suggests a positive immunomodulatory response that could enhance anti-tumor immunity.[17]

Quantitative Data Summary

The efficacy of VHL-mediated STAT3 degradation by KT-333 has been quantified in numerous preclinical and clinical studies.

Table 1: Preclinical Activity of KT-333

| Parameter | Cell Line / Model | Value | Citation |

| STAT3 Degradation (DC50) | Anaplastic Large Cell Lymphoma (ALCL) lines | 2.5 - 11.8 nM | [5] |

| Growth Inhibition (GI50) | Multiple ALCL cell lines | 8.1 - 57.4 nM | [8][9] |

| In Vivo STAT3 Degradation | SU-DHL-1 Xenograft Model | ~90% at 48 hours | [5] |

| In Vivo Tumor Growth Inhibition (TGI) | SUP-M2 Xenograft (10 mg/kg) | 83.8% | [8][9] |

| In Vivo Tumor Regression | SUP-M2 Xenograft (20 or 30 mg/kg) | Complete Regression | [8][9] |

Table 2: Clinical Phase 1a/1b Trial Data (NCT05225584)

| Parameter | Dose Level (DL) | Value | Citation |

| Max STAT3 Degradation (PBMCs) | DL 1-5 | Up to 97.5% | [19] |

| Max STAT3 Degradation (PBMCs) | DL 4-5 | Up to 96% | [17] |

| Max STAT3 Degradation (PBMCs) | Dose Level 7 | Up to 95% | [16] |

| Clinical Response (Hodgkin Lymphoma) | Dose Level 4 | 2 of 3 patients achieved Complete Response (CR) | [16] |

| Clinical Response (TCL) | DL 2, 4-6 | 4 of 9 evaluable patients achieved Partial Response (PR) | [16] |

| Clinical Response (NK-cell Lymphoma) | Dose Level 7 | 1 patient achieved Complete Response (CR) | [16] |

Key Experimental Protocols

The characterization of KT-333 and its reliance on VHL involved several key methodologies.

-

In Vitro Degradation Assays:

-

Objective: To quantify the potency and selectivity of STAT3 degradation.

-

Method: Cancer cell lines (e.g., SU-DHL-1) were treated with varying concentrations of KT-333 for a set period (e.g., 24 hours). Total STAT3 protein levels were then assessed by Western blotting or targeted mass spectrometry. To confirm proteasome-dependence, cells were pre-treated with a proteasome inhibitor (e.g., MG-132) before adding KT-333, which would block degradation.[2]

-

-

Cell Viability and Apoptosis Assays:

-

Objective: To measure the functional consequence of STAT3 degradation on cancer cell survival.

-

Method: Cell viability was assessed after several days of KT-333 treatment using a CellTiter-Glo (CTG) assay, which measures ATP levels as an indicator of metabolically active cells. Apoptosis was measured using a Caspase-Glo 3/7 assay, which quantifies the activity of key executioner caspases.[2][8][9]

-

-

In Vivo Xenograft Studies:

-

Objective: To evaluate the anti-tumor efficacy and pharmacodynamic (PD) effects of KT-333 in a living organism.

-

Method: Human cancer cell lines (e.g., SU-DHL-1, SUP-M2) were subcutaneously implanted into immunocompromised mice (e.g., NOD SCID). Once tumors were established, mice were treated with KT-333 intravenously on an intermittent schedule (e.g., once weekly). Tumor volume was measured regularly. For PD analysis, plasma and tumor tissues were harvested at various time points post-dose to measure KT-333 concentration (by LC-MS) and STAT3 protein levels (by targeted MS).[2][5][8][9]

-

-

Structural Biology (Cryo-EM):

-

Objective: To visualize the interaction between STAT3, KT-333, and VHL.

-

Method: A high-resolution cryo-electron microscopy-based structure of the STAT3-KT-333-VHL ternary complex was generated. This provided precise structural and mechanistic insights into how KT-333 orients the two proteins and validated VHL as the optimal E3 ligase partner for deep and selective STAT3 degradation.[13][14]

-

-

Global Ubiquitinomics:

-

Objective: To identify the specific sites on STAT3 that are ubiquitinated upon recruitment of VHL.

-

Method: Cells treated with KT-333 were lysed, and ubiquitinated proteins were enriched. Mass spectrometry was then used to identify thousands of ubiquitination events across the proteome, confirming that KT-333 induced selective ubiquitination of STAT3 at specific lysine residues.[13][15]

-

Conclusion

The Von Hippel-Lindau (VHL) E3 ligase is not merely an accessory but the central effector in the mechanism of action of KT-333. Through deliberate and optimized design, KT-333 potently and selectively hijacks the VHL complex to induce the ubiquitination and subsequent proteasomal degradation of STAT3. This event triggers downstream anti-tumor effects, including apoptosis and favorable immune modulation. The robust preclinical and emerging clinical data underscore the power of this VHL-dependent mechanism, establishing KT-333 as a promising therapeutic for STAT3-driven cancers and validating the profound potential of targeted protein degradation.

References

- 1. Targeted Protein Degradation: Insights Into A VHL-compound Structure [peakproteins.com]

- 2. kymeratx.com [kymeratx.com]

- 3. researchgate.net [researchgate.net]

- 4. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Facebook [cancer.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. tandfonline.com [tandfonline.com]

- 11. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 13. aacrjournals.org [aacrjournals.org]

- 14. researchgate.net [researchgate.net]

- 15. kymeratx.com [kymeratx.com]

- 16. onclive.com [onclive.com]

- 17. firstwordpharma.com [firstwordpharma.com]

- 18. ashpublications.org [ashpublications.org]

- 19. Kymera Therapeutics to Present New Clinical Data from the Ongoing Phase 1 Trial of STAT3 Degrader KT-333 at EHA Annual Meeting - BioSpace [biospace.com]

An In-depth Technical Guide to KT-333 for Targeted Protein Degradation Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of KT-333, a first-in-class, potent, and highly selective heterobifunctional small molecule degrader of the Signal Transducer and Activator of Transcription 3 (STAT3) protein. This document details its mechanism of action, summarizes key preclinical and clinical data, and provides representative experimental protocols for its investigation.

Introduction: The Emergence of KT-333 in Targeted Protein Degradation

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in various cellular processes, including cell growth, survival, and differentiation. Aberrant activation of STAT3 is a hallmark of numerous human cancers, including hematological malignancies and solid tumors, where it contributes to tumor progression and immune evasion.[1][2] Historically, STAT3 has been considered an "undruggable" target for conventional therapeutic modalities.

KT-333 emerges as a pioneering therapeutic agent from the field of targeted protein degradation (TPD). It is a proteolysis-targeting chimera (PROTAC) designed to selectively hijack the body's natural protein disposal machinery to eliminate the disease-causing STAT3 protein.[3] Developed by Kymera Therapeutics, KT-333 is currently in Phase 1 clinical trials for the treatment of relapsed or refractory lymphomas, large granular lymphocytic leukemia, and solid tumors.[3][4] Preclinical and early clinical data have demonstrated its potential to induce deep and durable degradation of STAT3, leading to promising anti-tumor activity.[1][5]

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

KT-333 is a heterobifunctional molecule, meaning it has two distinct active ends connected by a linker. One end binds to the STAT3 protein, and the other end binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[6][7] This dual binding induces the formation of a ternary complex between STAT3, KT-333, and VHL.[7]

Once this complex is formed, the VHL E3 ligase tags the STAT3 protein with ubiquitin molecules. This polyubiquitination serves as a molecular flag, marking the STAT3 protein for destruction by the proteasome, the cell's protein degradation machinery.[6] The degradation of STAT3 leads to the inhibition of downstream signaling pathways that promote cancer cell survival and proliferation.[7] A high-resolution cryo-electron microscopy structure of the STAT3-KT333-VHL ternary complex has provided mechanistic insights, validating VHL as an ideal E3 ligase partner for deep and selective STAT3 degradation.[7]

Data Presentation: Preclinical and Clinical Findings

The following tables summarize the key quantitative data from preclinical and clinical studies of KT-333.

Table 1: Preclinical In Vitro Activity of KT-333

| Cell Line | Cancer Type | Parameter | Value | Reference |

| SU-DHL-1 | Anaplastic Large Cell Lymphoma | DC50 | 11.8 ± 2.3 nM (48h) | [6] |

| Multiple ALCL cell lines | Anaplastic Large Cell Lymphoma | GI50 | 8.1 - 57.4 nM | [6] |

DC50: Concentration for 50% degradation; GI50: Concentration for 50% growth inhibition.

Table 2: Preclinical In Vivo Efficacy of KT-333 in Xenograft Models

| Xenograft Model | Treatment | Dosing Schedule | Outcome | Reference |

| SU-DHL-1 | 5 mg/kg KT-333 (IV) | Once a week for two weeks | 79.9% Tumor Growth Inhibition (TGI) | [6] |

| SU-DHL-1 | 10, 15, or 45 mg/kg KT-333 (IV) | Once a week for two weeks | Complete tumor regression | [6] |

| SUP-M2 | 10 mg/kg KT-333 (IV) | Once a week for two weeks | 83.8% Tumor Growth Inhibition (TGI) | [6] |

| SUP-M2 | 20 or 30 mg/kg KT-333 (IV) | Once a week for two weeks | Complete tumor regression | [6] |

| SU-DHL-1 | Not specified | Intermittent dosing | ~90% degradation of STAT3 at 48h |

Table 3: Phase 1 Clinical Trial (NCT05225584) Pharmacodynamic Data

| Dose Level (DL) | Mean Maximum STAT3 Degradation in PBMCs (Cycle 1) | Reference |

| DL1 | 69.9% | [1] |

| DL2 | 73.5% | [1] |

| DL3 | 79.9% | [1] |

| DL4 | 86.6% | [1] |

| DL7 | up to 95% | [2][8] |

PBMCs: Peripheral Blood Mononuclear Cells

Table 4: Phase 1 Clinical Trial (NCT05225584) STAT3 Degradation in Tumor Biopsies

| Tumor Type | Dose Level (DL) | STAT3 Reduction | pSTAT3 Reduction | Reference |

| CTCL | DL4 | 69% | 87% | [8] |

| CTCL | DL6 | 91% | 99% | [8] |

CTCL: Cutaneous T-cell lymphoma; pSTAT3: Phosphorylated STAT3

Experimental Protocols

Disclaimer: The following protocols are representative examples based on standard molecular biology and clinical research methodologies. They are intended for illustrative purposes and may not reflect the exact protocols used by the developers of KT-333.

Protocol 1: In Vitro STAT3 Degradation and Cell Viability Assay

Objective: To determine the concentration-dependent effect of KT-333 on STAT3 protein levels and cell viability in a cancer cell line (e.g., SU-DHL-1).

Materials:

-

SU-DHL-1 cells (or other relevant cell line)

-

RPMI-1640 medium with 10% fetal bovine serum (FBS)

-

KT-333 compound

-

DMSO (vehicle control)

-

96-well and 6-well cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay kit

-

SDS-PAGE gels and buffers

-

PVDF membrane

-

Primary antibodies: anti-STAT3, anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture: Culture SU-DHL-1 cells in RPMI-1640 supplemented with 10% FBS at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding:

-

For viability: Seed 5,000 cells per well in a 96-well plate.

-

For Western blot: Seed 1 x 106 cells per well in a 6-well plate.

-

-

Compound Treatment: Prepare serial dilutions of KT-333 in culture medium. Add the compound or DMSO vehicle to the cells and incubate for the desired time (e.g., 24, 48, 72 hours).

-

Cell Viability Assay:

-

After incubation, allow the 96-well plate to equilibrate to room temperature.

-

Add CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

-

Western Blotting for STAT3 Degradation:

-

After incubation, harvest cells from the 6-well plate and lyse them in RIPA buffer.

-

Determine protein concentration using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against STAT3 and β-actin (loading control) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody.

-

Visualize protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensity to determine the extent of STAT3 degradation relative to the loading control.

-

Protocol 2: In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of KT-333 in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., NOD SCID)

-

SU-DHL-1 cells

-

Matrigel (optional)

-

KT-333 formulated for intravenous (IV) injection

-

Vehicle control solution

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation: Subcutaneously inject 5-10 x 106 SU-DHL-1 cells (resuspended in PBS, optionally with Matrigel) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers twice weekly. Calculate tumor volume using the formula: (Length x Width2) / 2.

-

Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm3), randomize mice into treatment and control groups.

-

Drug Administration: Administer KT-333 or vehicle control via IV injection according to the desired dosing schedule (e.g., once weekly).

-

Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.

-

Endpoint: The study may be terminated when tumors in the control group reach a maximum allowable size, or at a predetermined time point.

-

Pharmacodynamic Analysis (Optional): At the end of the study, or at specified time points, tumors can be excised for analysis of STAT3 protein levels by Western blot or mass spectrometry.

Protocol 3: Targeted Mass Spectrometry for STAT3 Quantification in Clinical Samples

Objective: To quantify STAT3 protein levels in patient-derived samples (e.g., PBMCs or tumor biopsies).

Materials:

-

PBMC isolation kit (e.g., Ficoll-Paque) or tumor biopsy samples

-

Lysis buffer with protease inhibitors

-

Stable isotope-labeled internal standard peptides for STAT3

-

Trypsin for protein digestion

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

Procedure:

-

Sample Collection and Processing:

-

Collect whole blood and isolate PBMCs using a density gradient centrifugation method.

-

Obtain tumor biopsies and snap-freeze or process immediately.

-

-

Protein Extraction and Digestion:

-

Lyse cells or homogenized tissue to extract total protein.

-

Quantify total protein concentration.

-

Spike a known amount of stable isotope-labeled internal standard peptide into each sample.

-

Denature, reduce, alkylate, and digest the proteins with trypsin.

-

-

LC-MS/MS Analysis:

-

Analyze the resulting peptide mixture by LC-MS/MS.

-

Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the target STAT3 peptides and their corresponding internal standards.

-

-

Data Analysis:

-

Calculate the ratio of the peak area of the endogenous STAT3 peptide to the peak area of the internal standard.

-

Determine the absolute or relative amount of STAT3 protein in the original sample based on a standard curve.

-

Mandatory Visualizations

Caption: KT-333 hijacks the ubiquitin-proteasome system to degrade STAT3.

Caption: A representative workflow for the evaluation of KT-333.

References

- 1. Kymera Therapeutics Shares Phase 1 STAT3 Degrader KT-333 Data at EHA Meeting [synapse.patsnap.com]

- 2. kymeratx.com [kymeratx.com]

- 3. SU-DHL-1 - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. Kymera Therapeutics to Present New Clinical Data from the Ongoing Phase 1 Trial of STAT3 Degrader KT-333 at EHA Annual Meeting - BioSpace [biospace.com]

- 5. bloodcancerunited.org [bloodcancerunited.org]

- 6. kymeratx.com [kymeratx.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Paper: Safety, Pharmacokinetics, Pharmacodynamics and Clinical Activity of KT-333, a Targeted Protein Degrader of STAT3, in Patients with Relapsed or Refractory Lymphomas, Leukemia, and Solid Tumors [ash.confex.com]

The Selectivity Profile of KT-333: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

KT-333 is a first-in-class, potent, and highly selective heterobifunctional small molecule designed to induce the degradation of Signal Transducer and Activator of Transcription 3 (STAT3). As a Proteolysis Targeting Chimera (PROTAC), KT-333 functions by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the STAT3 protein, leading to its ubiquitination and subsequent degradation by the proteasome.[][2][3] This targeted protein degradation approach offers a promising therapeutic strategy for a variety of STAT3-dependent hematological malignancies and solid tumors.[4][5][6] This technical guide provides a comprehensive overview of the selectivity profile of KT-333, including quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and the scientific principles underlying its evaluation.

Introduction to KT-333 and its Mechanism of Action

KT-333 is a targeted protein degrader that specifically harnesses the cell's ubiquitin-proteasome system to eliminate STAT3, a transcription factor frequently hyperactivated in various cancers.[][3][6] The molecule consists of a ligand that binds to STAT3 and another ligand that binds to the VHL E3 ubiquitin ligase, connected by a chemical linker. This dual binding induces the formation of a ternary complex between STAT3, KT-333, and VHL, facilitating the transfer of ubiquitin to STAT3 and marking it for degradation.[][7] This mechanism is distinct from traditional inhibitors as it leads to the removal of the entire protein, potentially overcoming resistance mechanisms associated with inhibitor-based therapies.

Selectivity Profile of KT-333

The therapeutic efficacy and safety of a targeted protein degrader are critically dependent on its selectivity. KT-333 has demonstrated a high degree of selectivity for STAT3 over other proteins, including other members of the STAT family.

Quantitative Proteomics Analysis

A comprehensive assessment of KT-333's selectivity was performed using tandem mass tag (TMT) based discovery proteomics. This unbiased approach allows for the quantification of thousands of proteins simultaneously in cells treated with the degrader.

Table 1: Global Proteomic Selectivity of KT-333

| Cell Type | Treatment | Number of Proteins Quantified | Key Finding |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | KT-333 (Concentration not specified) | ~9,000 | Selective degradation of STAT3 with no significant degradation of other proteins, including other STAT family members.[6][8] |

| SU-DHL-1 (Anaplastic Large Cell Lymphoma) | KT-333 (300 nM) | >8,000 | Selective degradation of STAT3.[9] |

In Vitro Degradation Potency

The potency of KT-333 in inducing STAT3 degradation has been evaluated in various cancer cell lines. The half-maximal degradation concentration (DC50) is a key parameter to quantify the potency of a degrader.

Table 2: In Vitro Degradation Potency (DC50) of KT-333 in Anaplastic Large Cell Lymphoma (ALCL) Cell Lines

| Cell Line | DC50 Range (nM) |

| Four ALCL cell lines | 2.5 - 11.8[6][8] |

Signaling Pathway and Mechanism of Action

To understand the biological context of KT-333's action, it is essential to visualize the STAT3 signaling pathway and the mechanism of KT-333-mediated degradation.

The STAT3 Signaling Pathway

STAT3 is a key signaling node that transmits signals from cytokines and growth factors to the nucleus, where it regulates the transcription of genes involved in cell proliferation, survival, and differentiation.

Caption: Simplified STAT3 Signaling Pathway.

Mechanism of Action of KT-333

KT-333 acts as a molecular bridge to bring STAT3 and the VHL E3 ligase into proximity, leading to the targeted degradation of STAT3.

Caption: Mechanism of Action of KT-333.

Experimental Protocols

While detailed, step-by-step protocols are proprietary, this section outlines the methodologies employed to characterize the selectivity and activity of KT-333 based on publicly available information.

Global Proteomics for Selectivity Profiling

Objective: To globally assess the selectivity of KT-333 by quantifying changes in the proteome of treated cells.

Methodology: Tandem Mass Tag (TMT) based discovery proteomics.

Workflow:

-

Cell Culture and Treatment: Human PBMCs or cancer cell lines (e.g., SU-DHL-1) are cultured and treated with KT-333 at a specified concentration (e.g., 300 nM) or a vehicle control.[9]

-

Cell Lysis and Protein Extraction: Cells are harvested and lysed to extract total protein.

-

Protein Digestion and TMT Labeling: Proteins are digested into peptides, and each sample is labeled with a unique TMT reagent.

-

Peptide Fractionation and LC-MS/MS Analysis: Labeled peptides are combined, fractionated, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The MS/MS data is used to identify and quantify thousands of proteins across all samples. The relative abundance of each protein in the KT-333-treated samples is compared to the vehicle control to identify proteins that are significantly degraded.

Caption: Global Proteomics Experimental Workflow.

In Vitro Degradation Assays

Objective: To determine the potency (DC50) of KT-333 in degrading STAT3 in various cell lines.

Methodology: Western Blotting.

Workflow:

-

Cell Culture and Treatment: Cancer cell lines are seeded and treated with a serial dilution of KT-333 for a specified period (e.g., 24 hours).

-

Cell Lysis and Protein Quantification: Cells are lysed, and the total protein concentration is determined using a BCA assay or similar method.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for STAT3 and a loading control (e.g., GAPDH, β-actin).

-

Detection and Quantification: An appropriate secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence. The band intensities are quantified, and the STAT3 signal is normalized to the loading control.

-

DC50 Calculation: The percentage of STAT3 degradation is calculated relative to the vehicle-treated control, and the DC50 value is determined by fitting the data to a dose-response curve.

Cell Viability and Apoptosis Assays

Objective: To assess the functional consequences of STAT3 degradation on cell viability and apoptosis.

Methodologies:

-

Cell Viability: CellTiter-Glo® (CTG) assay, which measures ATP levels as an indicator of metabolically active cells.

-

Apoptosis: Caspase-Glo® 3/7 assay, which measures the activity of caspases 3 and 7, key effectors of apoptosis.

General Workflow:

-

Cell Seeding and Treatment: Cells are treated with varying concentrations of KT-333 for an extended period (e.g., 4 days for viability assays).

-

Assay Reagent Addition: The appropriate assay reagent (CellTiter-Glo® or Caspase-Glo® 3/7) is added to the cells.

-

Signal Measurement: Luminescence is measured using a plate reader.

-

Data Analysis: The signal is normalized to the vehicle control to determine the effect of KT-333 on cell viability or apoptosis.

Conclusion

KT-333 is a highly potent and selective degrader of STAT3. Extensive preclinical characterization, including global proteomics and in vitro degradation assays, has demonstrated its specificity for STAT3 with minimal off-target effects. The methodologies outlined in this guide provide a framework for the comprehensive evaluation of targeted protein degraders. The promising selectivity profile of KT-333, coupled with its potent anti-tumor activity, supports its continued clinical development as a novel therapeutic for STAT3-driven cancers.

References

- 2. medchemexpress.com [medchemexpress.com]

- 3. Facebook [cancer.gov]

- 4. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. kymeratx.com [kymeratx.com]

- 9. kymeratx.com [kymeratx.com]

An In-depth Technical Guide to KT-333: A First-in-Class STAT3 Degrader

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in various cellular processes, including cell proliferation, survival, differentiation, and immune responses.[1][2][3] Its persistent activation is a hallmark of numerous human cancers, correlating with poor prognosis and making it a compelling target for therapeutic intervention.[1][3] However, STAT3 has been historically considered an "undruggable" target for conventional small molecule inhibitors.[4][5]

KT-333 is a first-in-class, potent, and highly selective heterobifunctional small molecule designed to induce the targeted degradation of STAT3.[6][7][8] Operating through the Proteolysis Targeting Chimera (PROTAC) mechanism, KT-333 hijacks the cell's natural protein disposal system to eliminate STAT3, offering a novel and powerful therapeutic strategy for STAT3-dependent malignancies.[4][9] This technical guide provides a comprehensive overview of KT-333's mechanism of action, its effects on STAT3 signaling pathways, a summary of key preclinical and clinical data, and detailed experimental protocols for its evaluation.

The STAT3 Signaling Pathway in Oncology

The STAT3 signaling cascade is typically initiated by the binding of cytokines and growth factors (e.g., IL-6, EGF) to their corresponding cell surface receptors.[10] This event triggers the activation of associated Janus kinases (JAKs), which then phosphorylate tyrosine residues on the receptor, creating docking sites for latent, cytoplasmic STAT3 monomers. Upon recruitment, STAT3 is phosphorylated by JAKs, leading to its dimerization, translocation into the nucleus, and subsequent binding to DNA to regulate the transcription of target genes.[1][10] These genes are involved in critical cancer-promoting processes such as cell proliferation (e.g., cyclin D1, myc), survival by inhibiting apoptosis, angiogenesis, and metastasis.[3][11]

In numerous cancers, including hematological malignancies and solid tumors, the STAT3 pathway is constitutively activated, driving uncontrolled cell growth and immune evasion.[1][6][8]

KT-333: Mechanism of Action

KT-333 is a heterobifunctional molecule composed of a ligand that binds to STAT3 and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected via a chemical linker.[8][12][13] Its mechanism of action is independent of inhibiting STAT3's transcriptional activity and instead focuses on its complete elimination.

The process involves the following steps:

-

Ternary Complex Formation: KT-333 simultaneously binds to a STAT3 protein and the VHL E3 ligase within the cell, forming a stable STAT3-KT333-VHL ternary complex.[13] Cryo-electron microscopy studies have shown that KT-333 facilitates favorable protein-protein interactions between STAT3 and VHL, creating a stable, native-like complex.[13][14]

-

Ubiquitination: The proximity induced by KT-333 allows the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to specific lysine residues on the surface of the STAT3 protein.[9][15]

-

Proteasomal Degradation: The poly-ubiquitinated STAT3 is recognized by the 26S proteasome, the cell's protein degradation machinery, which unfolds and degrades the protein into small peptides.[9][15]

-

Catalytic Cycle: After inducing ubiquitination, KT-333 is released and can bind to another STAT3 protein and E3 ligase, initiating a new cycle of degradation.[15][16] This catalytic nature allows substoichiometric concentrations of KT-333 to achieve profound and sustained degradation of the target protein.

Quantitative Data Summary

KT-333 has demonstrated potent and selective degradation of STAT3, leading to significant anti-tumor activity in both preclinical models and clinical trials.

Table 1: In Vitro Potency and Efficacy

| Parameter | Cell Line(s) | Value | Citation(s) |

| DC₅₀ (50% Degradation Conc.) | Anaplastic Large Cell Lymphoma (ALCL) | 2.5 - 11.8 nM | [4] |

| GI₅₀ (50% Growth Inhibition) | Multiple ALCL Cell Lines | 8.1 - 57.4 nM | [12] |

| STAT3 Degradation | SU-DHL-1 (ALCL) | ~90% at 48 hours | [4] |

| Apoptosis Induction | SU-DHL-1 (ALCL) | Induces caspase 3/7 activity | [12] |

Table 2: Preclinical In Vivo Anti-Tumor Activity

| Model | Dosing Regimen | Result | Citation(s) |

| SUP-M2 Xenograft (NOD SCID Mice) | 10 mg/kg IV, QW x 2 weeks | 83.8% Tumor Growth Inhibition (TGI) | [12] |

| SUP-M2 Xenograft (NOD SCID Mice) | 20 or 30 mg/kg IV, QW x 2 weeks | Complete Tumor Regression | [12] |

Table 3: Clinical Pharmacodynamics (Phase 1 Trial - NCT05225584)

| Sample Type | Dose Level (DL) | Endpoint | Result | Citation(s) |

| Peripheral Blood Mononuclear Cells (PBMCs) | DL1 - DL7 | Max STAT3 Degradation | 70% to 95% | [17][18] |

| Peripheral Blood Mononuclear Cells (PBMCs) | DL7 | Mean Max STAT3 Degradation | ~95% | [6][19][20] |

| Cutaneous T-Cell Lymphoma (CTCL) Tumor Biopsy | DL4 | STAT3 Reduction | 69% | [17][18] |

| CTCL Tumor Biopsy | DL6 | STAT3 Reduction | 91% | [17][18] |

| CTCL Tumor Biopsy | DL4 | pSTAT3 Reduction | 87% | [17][18] |

| CTCL Tumor Biopsy | DL6 | pSTAT3 Reduction | 99% | [17][18] |

Clinical data shows that KT-333 is generally well-tolerated, with most adverse events being Grade 1 or 2.[7][20] The treatment leads to dose-dependent increases in plasma exposure and robust STAT3 degradation, which is associated with the downregulation of the STAT3 target gene SOCS3 and early signs of anti-tumor activity in patients with hematological malignancies.[6][7][17][21]

Experimental Protocols

Evaluating the efficacy of a PROTAC like KT-333 involves a series of assays to confirm target engagement, degradation, and downstream cellular effects.

Western Blot for STAT3 Degradation (DC₅₀ Determination)

This protocol is used to quantify the reduction in STAT3 protein levels following treatment with KT-333.

Methodology:

-

Cell Culture and Treatment: Plate STAT3-dependent cancer cells (e.g., SU-DHL-1) and allow them to adhere overnight. Treat cells with a serial dilution of KT-333 (e.g., 0.1 nM to 1 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 or 48 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes to denature the proteins.

-

SDS-PAGE and Transfer: Separate the protein lysates on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for total STAT3. A loading control antibody (e.g., GAPDH, β-actin) should be used on the same membrane.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the signal using a digital imaging system.

-

Quantify the band intensity using densitometry software. Normalize the STAT3 signal to the loading control.

-

Calculate the percentage of STAT3 degradation relative to the vehicle-treated control. Plot the degradation percentage against the log of KT-333 concentration to determine the DC₅₀ value.

-

Cell Viability Assay (GI₅₀ Determination)

This assay measures the effect of STAT3 degradation on cell proliferation and viability.

Methodology:

-

Cell Plating: Seed cells in 96-well plates at an appropriate density.

-

Compound Treatment: Treat cells with a serial dilution of KT-333 for an extended period (e.g., 72 hours) to assess the impact on cell growth.

-

Viability Measurement: Use a commercially available reagent such as CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Measure luminescence using a plate reader. Normalize the data to vehicle-treated controls and plot cell viability against the log of KT-333 concentration. Use a non-linear regression model to calculate the GI₅₀ value.

Co-Immunoprecipitation for Ternary Complex Formation

This protocol provides evidence of the physical interaction between STAT3, KT-333, and the VHL E3 ligase.

Methodology:

-

Cell Treatment: Treat cells with KT-333 or a vehicle control for a short duration (e.g., 2-4 hours) to capture the transient ternary complex.

-

Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 or NP-40) with protease inhibitors.

-

Immunoprecipitation:

-

Pre-clear the lysate with protein A/G agarose beads.

-

Incubate the lysate with an antibody against either STAT3 or VHL overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein complexes.

-

-

Washing and Elution: Wash the beads multiple times to remove non-specific binders. Elute the bound proteins from the beads by boiling in sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blot, probing for the presence of STAT3, VHL, and other components of the E3 ligase complex (e.g., Elongin B/C) to confirm their co-precipitation.

References

- 1. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jebms.org [jebms.org]

- 3. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ascopubs.org [ascopubs.org]

- 6. Kymera Therapeutics Presents New Clinical Data from the Ongoing Phase 1 Trial of STAT3 Degrader KT-333 at EHA Annual Meeting | Kymera Therapeutics, Inc. [investors.kymeratx.com]

- 7. firstwordpharma.com [firstwordpharma.com]

- 8. Facebook [cancer.gov]

- 9. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 10. Frontiers | Editorial: The role of STAT3 signaling pathway in tumor progression [frontiersin.org]

- 11. Targeting STAT-3 signaling pathway in cancer for development of novel drugs: Advancements and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. kymeratx.com [kymeratx.com]

- 15. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ashpublications.org [ashpublications.org]

- 18. Paper: Safety, Pharmacokinetics, Pharmacodynamics and Clinical Activity of KT-333, a Targeted Protein Degrader of STAT3, in Patients with Relapsed or Refractory Lymphomas, Leukemia, and Solid Tumors [ash.confex.com]

- 19. Kymera Therapeutics Shares Phase 1 STAT3 Degrader KT-333 Data at EHA Meeting [synapse.patsnap.com]

- 20. onclive.com [onclive.com]

- 21. ashpublications.org [ashpublications.org]

Foundational Research on Heterobifunctional Degraders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heterobifunctional degraders, such as Proteolysis Targeting Chimeras (PROTACs), represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the selective degradation of target proteins. By co-opting the cell's endogenous ubiquitin-proteasome system, these molecules can eliminate problematic proteins, including those previously considered "undruggable." This guide provides an in-depth overview of the foundational principles of heterobifunctional degraders, detailing their mechanism of action, key molecular components, and the critical role of ternary complex formation. It further presents detailed experimental protocols for the characterization of these molecules and summarizes key quantitative data for seminal degraders, offering a comprehensive resource for researchers in the field of targeted protein degradation.

Introduction to Targeted Protein Degradation

Targeted protein degradation (TPD) is a therapeutic modality that harnesses the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins. Unlike traditional inhibitors that block a protein's function, TPD removes the entire protein, offering potential advantages in terms of efficacy, duration of action, and the ability to target a wider range of proteins. Heterobifunctional degraders are a major class of TPD agents, acting as a molecular bridge between a target protein and an E3 ubiquitin ligase.

Mechanism of Action: The Ubiquitin-Proteasome System

Heterobifunctional degraders function by hijacking the ubiquitin-proteasome system (UPS), the primary pathway for protein degradation in eukaryotic cells. The process is initiated by the formation of a key ternary complex between the degrader, the protein of interest (POI), and an E3 ubiquitin ligase. This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI, marking it for degradation by the 26S proteasome. The degrader itself is not degraded and can catalytically induce the degradation of multiple POI molecules.

Key Components of Heterobifunctional Degraders

These molecules are modular in nature, consisting of three distinct parts:

-

A warhead: This component binds to the protein of interest (POI).

-

An E3 ligase ligand: This moiety recruits a specific E3 ubiquitin ligase, with ligands for Cereblon (CRBN) and von Hippel-Lindau (VHL) being the most commonly used.[1]

-

A linker: This chemical tether connects the warhead and the E3 ligase ligand. The composition and length of the linker are critical for the stability and geometry of the ternary complex.[2]

Quantitative Data for Key Degraders

The efficacy of heterobifunctional degraders is typically quantified by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). Below is a summary of these parameters for two well-characterized degraders, ARV-110 and dBET1.

| Degrader | Target Protein | E3 Ligase | Cell Line | DC50 | Dmax | Reference |

| ARV-110 | Androgen Receptor (AR) | CRBN | VCaP | ~1 nM | >90% | [3][4] |

| LNCaP | < 1 nM | >90% | [5][6] | |||

| dBET1 | BRD4 | CRBN | SUM149 (Breast Cancer) | 430 nM | >90% | [7] |

| MV4;11 (AML) | <100 nM | >90% | [8] | |||

| Kasumi (AML) | 148.3 nM | >90% | [9] | |||

| MV4-11 (AML) | 274.8 nM | >90% | [9] | |||

| NB4 (AML) | 335.7 nM | >90% | [9] | |||

| THP-1 (AML) | 355.1 nM | >90% | [9] |

Experimental Protocols

The characterization of heterobifunctional degraders involves a cascade of assays to assess their biological activity and biophysical properties.

Western Blot for Protein Degradation

Objective: To quantify the reduction in the levels of the target protein in cells treated with the degrader.

Materials:

-

Cell line expressing the protein of interest (POI)

-

Heterobifunctional degrader

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Cell Treatment: Plate cells and allow them to adhere. Treat cells with a dose-response of the degrader for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Normalize protein amounts for all samples and run them on an SDS-PAGE gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add ECL substrate. Detect the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the POI signal to the loading control signal to determine the extent of degradation.

Isothermal Titration Calorimetry (ITC) for Ternary Complex Cooperativity

Objective: To determine the binding affinities of the degrader to the POI and E3 ligase individually (binary interactions) and in the presence of the other protein partner to calculate the cooperativity of ternary complex formation.

Materials:

-

Purified POI

-

Purified E3 ligase complex

-

Heterobifunctional degrader

-

ITC instrument

-

Dialysis buffer

Protocol:

-

Sample Preparation: Dialyze all proteins and the degrader into the same buffer to minimize buffer mismatch effects. Determine accurate concentrations of all components.

-

Binary Titration 1 (Degrader into POI): Fill the ITC cell with the POI solution (e.g., 10-20 µM) and the syringe with the degrader solution (e.g., 100-200 µM). Perform the titration and analyze the data to obtain the binding affinity (KD1).

-

Binary Titration 2 (Degrader into E3 Ligase): Fill the ITC cell with the E3 ligase solution and the syringe with the degrader solution. Perform the titration to determine the binding affinity (KD2).

-

Ternary Titration: Fill the ITC cell with the POI pre-saturated with the E3 ligase. Titrate the degrader into this complex to determine the apparent binding affinity in the ternary complex (KD,ternary).

-

Cooperativity Calculation: The cooperativity factor (α) is calculated as α = KD(binary) / KD(ternary). An α value greater than 1 indicates positive cooperativity, meaning the binding of the degrader to one protein enhances its affinity for the other.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To measure the real-time association (ka) and dissociation (kd) rates of the binary and ternary complexes, from which the equilibrium dissociation constant (KD) can be calculated.

Materials:

-

SPR instrument and sensor chips (e.g., CM5)

-

Purified POI and E3 ligase complex

-

Heterobifunctional degrader

-

Immobilization reagents (e.g., EDC/NHS)

-

Running buffer

Protocol:

-

Ligand Immobilization: Immobilize one of the proteins (e.g., the E3 ligase) onto the sensor chip surface.

-

Binary Interaction Analysis: Flow a series of concentrations of the degrader over the immobilized E3 ligase to measure the binary binding kinetics (ka, kd, and KD).

-

Ternary Interaction Analysis: Pre-mix a fixed, saturating concentration of the POI with a series of concentrations of the degrader. Flow these mixtures over the immobilized E3 ligase to measure the kinetics of ternary complex formation.

-

Data Analysis: Fit the sensorgram data to appropriate binding models to determine the kinetic parameters for both the binary and ternary interactions. The cooperativity can be assessed by comparing the KD values.[10]

Conclusion

Heterobifunctional degraders have emerged as a powerful new therapeutic modality with the potential to address a wide range of diseases. A thorough understanding of their mechanism of action and the application of a robust suite of experimental techniques are essential for the successful design and development of these novel drugs. This guide provides a foundational overview to aid researchers in their efforts to advance the field of targeted protein degradation.

References

- 1. arvinas.com [arvinas.com]

- 2. bioradiations.com [bioradiations.com]

- 3. ARV-110: An oral androgen receptor PROTAC degrader for prostate cancer [beta.m3india.in]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Novel BRD Family PROTAC Inhibitor dBET1 Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

Methodological & Application

Application Notes and Protocols for KT-333 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

KT-333 is a first-in-class, potent, and selective heterobifunctional small molecule degrader of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3] As a Proteolysis Targeting Chimera (PROTAC), KT-333 functions by binding to both the STAT3 protein and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of STAT3.[1][2][4] Aberrant STAT3 signaling is a key driver in numerous hematologic malignancies and solid tumors, making it a critical therapeutic target.[1][5] KT-333 offers a powerful tool for investigating the biological consequences of STAT3 depletion and for the development of novel cancer therapeutics.

These application notes provide detailed protocols for utilizing KT-333 in cell culture experiments to assess its efficacy and mechanism of action.

Mechanism of Action of KT-333

KT-333 mediates the degradation of STAT3 through the ubiquitin-proteasome system. The molecule forms a ternary complex with STAT3 and the VHL E3 ligase, facilitating the transfer of ubiquitin to STAT3. This polyubiquitinated STAT3 is then recognized and degraded by the 26S proteasome, leading to a rapid and sustained depletion of cellular STAT3 levels.

Caption: Mechanism of KT-333-mediated STAT3 degradation.

Quantitative Data Summary

The following tables summarize the in vitro potency and cellular effects of KT-333 across various cancer cell lines.

Table 1: In Vitro Degradation and Growth Inhibition Potency of KT-333

| Cell Line | Cancer Type | DC50 (nM) | GI50 (nM) | Citation |

| SU-DHL-1 | Anaplastic Large Cell Lymphoma (ALCL) | 2.5 - 11.8 | 8.1 - 57.4 | [4][6] |

| SUP-M2 | Anaplastic Large Cell Lymphoma (ALCL) | 2.5 - 11.8 | 8.1 - 57.4 | [4][6] |

| Other ALCL Lines | Anaplastic Large Cell Lymphoma (ALCL) | 2.5 - 11.8 | 8.1 - 57.4 | [4][6] |

DC50: Concentration required for 50% degradation of the target protein. GI50: Concentration required for 50% inhibition of cell growth.

Table 2: Time-Dependent Effects of KT-333 in SU-DHL-1 Cells

| Time Point | Observed Effect | Citation |

| 8 hours | Significant depletion of STAT3 protein | [6] |

| 24 hours | Modulation of canonical STAT3 downstream genes (e.g., SOCS3, IL-2RA, GRZMB) | [6] |

| 48 hours | Enrichment of pathways related to interferon response and cell cycle; irreversible cell growth inhibition and apoptosis | [6] |

Experimental Protocols

Preparation of KT-333 Stock Solutions

Proper preparation and storage of KT-333 are crucial for maintaining its activity.

-

Solubility: KT-333 is soluble in DMSO (100 mg/mL) and PBS (103 mg/mL at pH 7.4).[1][2] For cell culture experiments, a high-concentration stock solution in DMSO is recommended.

-

Stock Solution Preparation (10 mM in DMSO):

-

Warm the vial of KT-333 powder to room temperature.

-

Aseptically add the appropriate volume of sterile DMSO to the vial to achieve a 10 mM concentration. Sonication may be used to aid dissolution.[2]

-

Vortex briefly to ensure the compound is fully dissolved.

-

-

Storage:

Protocol for Assessing STAT3 Degradation by Western Blot

This protocol outlines the steps to measure the reduction in cellular STAT3 protein levels following KT-333 treatment.

Caption: Western blot workflow for STAT3 degradation analysis.

Materials:

-

STAT3-dependent cell line (e.g., SU-DHL-1)

-

Complete cell culture medium

-

KT-333 stock solution (10 mM in DMSO)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

Primary antibodies: anti-STAT3, anti-pSTAT3, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Treatment: The following day, treat the cells with a serial dilution of KT-333 (e.g., 0, 1, 10, 100 nM) for a specified time (e.g., 24 hours).[8] Include a DMSO-only vehicle control.

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold RIPA buffer to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (protein lysate) to a new tube.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensities to determine the percentage of STAT3 degradation relative to the loading control.

Protocol for Cell Viability Assay

This protocol uses a luminescent-based assay to measure cell viability after KT-333 treatment.

Materials:

-

STAT3-dependent cell line

-

Complete cell culture medium

-

KT-333 stock solution

-

96-well white, clear-bottom plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.

-

Treatment: After 24 hours, treat the cells with a serial dilution of KT-333.

-

Incubation: Incubate the plate for the desired time period (e.g., 4 days).[1]

-

Assay:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Measurement: Read the luminescence using a plate reader.

-

Analysis: Normalize the data to the vehicle-treated control wells and plot the results to determine the GI50 value.

Protocol for Apoptosis Assay (Caspase-3/7 Activity)

This protocol measures the induction of apoptosis by quantifying caspase-3 and -7 activity.

Materials:

-

STAT3-dependent cell line (e.g., SU-DHL-1)

-

Complete cell culture medium

-

KT-333 stock solution

-

96-well white, clear-bottom plates

-

Caspase-Glo® 3/7 Assay kit or similar

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the Cell Viability Assay protocol.

-

Incubation: Incubate the plate for a time period known to induce apoptosis (e.g., 48 hours).[4]

-

Assay:

-

Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.

-

Add 100 µL of Caspase-Glo® 3/7 reagent to each well.

-

Mix gently by tapping the plate or using a plate shaker at low speed for 30 seconds.

-

Incubate at room temperature for 1-2 hours, protected from light.

-

-

Measurement: Read the luminescence using a plate reader.

-

Analysis: Compare the luminescent signal of treated samples to the vehicle control to determine the fold-increase in caspase-3/7 activity.

Protocol for Analysis of Downstream Gene Expression by RT-qPCR

This protocol allows for the quantification of changes in the mRNA levels of STAT3 target genes.

Materials:

-

Treated cell lysates

-

RNA extraction kit (e.g., RNeasy Kit)

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for target genes (e.g., SOCS3, IL2RA, GZMB) and a housekeeping gene (e.g., ACTB, GAPDH)

Procedure:

-

Cell Treatment and Lysis: Treat cells with KT-333 as described in the Western Blot protocol for various time points (e.g., 8, 24, 48 hours).[1] Lyse the cells directly in the culture dish using the lysis buffer from the RNA extraction kit.

-

RNA Extraction: Isolate total RNA from the cell lysates according to the manufacturer's protocol. Quantify the RNA and assess its purity.

-

cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of RNA for all samples using a cDNA synthesis kit.

-

qPCR:

-

Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for a target gene or housekeeping gene, and qPCR master mix.

-

Run the qPCR reaction on a real-time PCR instrument.

-

-

Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle-treated control.

Conclusion

KT-333 is a highly effective tool for inducing the degradation of STAT3 in vitro. The protocols provided herein offer a framework for researchers to investigate the functional consequences of STAT3 depletion in various cellular contexts. By employing these methods, researchers can elucidate the role of STAT3 in their models of interest and evaluate the therapeutic potential of targeted protein degradation.

References

- 1. kymeratx.com [kymeratx.com]

- 2. KT-333 | Heterobifunctional STAT3 degrader | TargetMol [targetmol.com]

- 3. Kymera Therapeutics Doses First Patients in Phase 1 Oncology Trials of STAT3 and IRAKIMiD Degraders KT-333 and KT-413 [prnewswire.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. bloodcancerunited.org [bloodcancerunited.org]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. kymeratx.com [kymeratx.com]

Application Notes and Protocols for KT-333 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of KT-333, a potent and selective STAT3 degrader, in preclinical mouse models of cancer. The following protocols are based on established methodologies from preclinical studies and are intended to assist in the design and execution of in vivo experiments to evaluate the efficacy and mechanism of action of KT-333.

Introduction

KT-333 is a heterobifunctional small molecule that potently and selectively degrades Signal Transducer and Activator of Transcription 3 (STAT3) protein.[1][2] It functions by inducing the proximity of STAT3 to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of STAT3.[2] Constitutive activation of the STAT3 signaling pathway is a key driver in various hematologic malignancies and solid tumors, making it a compelling therapeutic target.[3] Preclinical studies in mouse xenograft models have demonstrated the anti-tumor activity of KT-333.[2][3]

Data Presentation

Table 1: In Vivo Dosage and Efficacy of KT-333 in Mouse Xenograft Models

| Cell Line | Mouse Strain | Dosage and Administration | Dosing Schedule | Reported Antitumor Activity |

| SU-DHL-1 | Female NOD SCID | 5, 10, 15, and 45 mg/kg, intravenous (IV) | Once a week for two weeks | 5 mg/kg: 79.9% tumor growth inhibition (TGI). 10, 15, and 45 mg/kg: Complete tumor regression sustained until the end of the study.[2] |

| SUP-M2 | Female NOD SCID | 10, 20, and 30 mg/kg, intravenous (IV) | Once a week for two weeks | 10 mg/kg: 83.8% TGI. 20 and 30 mg/kg: Complete tumor regression sustained until the end of the study.[2] |

Signaling Pathway and Mechanism of Action

KT-333 leverages the cell's natural protein disposal system to eliminate STAT3. The diagram below illustrates the canonical STAT3 signaling pathway and the mechanism by which KT-333 induces its degradation.

Experimental Protocols

In Vivo Xenograft Tumor Model Establishment

This protocol describes the subcutaneous implantation of SU-DHL-1 or SUP-M2 cells into immunocompromised mice to establish xenograft tumors.

Materials:

-

SU-DHL-1 or SUP-M2 human anaplastic large cell lymphoma cell lines

-

Immunocompromised mice (e.g., NOD SCID)

-

Sterile Phosphate-Buffered Saline (PBS)

-

Syringes and needles (27-30 gauge)

Procedure:

-

Culture SU-DHL-1 or SUP-M2 cells according to standard cell culture protocols.

-

Harvest cells during the logarithmic growth phase and assess viability (should be >90%).

-

Wash the cells with sterile PBS and resuspend in PBS at the desired concentration. For SU-DHL-1 cells, a typical concentration is 1 x 10^7 cells per injection volume.

-

Subcutaneously inject the cell suspension into the flank of each mouse.[4]

-

Monitor the mice regularly for tumor growth. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

KT-333 Dosage and Administration

This protocol outlines the preparation and intravenous administration of KT-333 to tumor-bearing mice.

Materials:

-

KT-333

-

Sterile buffered Phosphate-Buffered Saline (PBS) for formulation

-

Syringes and needles appropriate for intravenous injection in mice

Procedure:

-

Prepare a stock solution of KT-333.

-

On the day of administration, dilute the KT-333 stock solution with sterile buffered PBS to the final desired concentrations (e.g., 5, 10, 15, 20, 30, 45 mg/kg).[2] The final injection volume should be appropriate for the size of the mouse (typically 100-200 µL).

-

Administer the formulated KT-333 solution to the mice via intravenous (tail vein) injection.[2]

-

Follow the predetermined dosing schedule, for example, once or twice weekly.[4]

-

Monitor the mice for any signs of toxicity, including changes in body weight and general behavior.

Pharmacodynamic Analysis of STAT3 Degradation